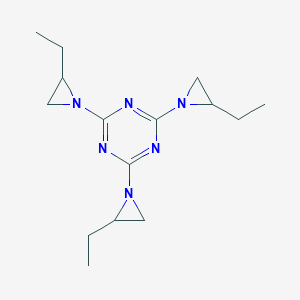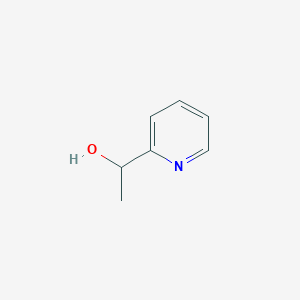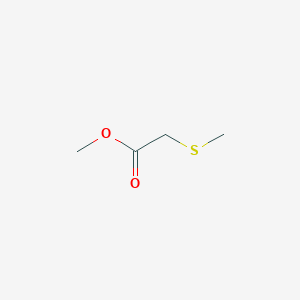![molecular formula C7H14ClN B103870 3-アザビシクロ[3.3.0]オクタン塩酸塩 CAS No. 112626-50-3](/img/structure/B103870.png)
3-アザビシクロ[3.3.0]オクタン塩酸塩
概要
説明
3-Azabicyclo[3.3.0]octane hydrochloride is an organic reagent primarily used as an intermediate in organic synthesis. It is known for its role in the preparation of various organic compounds, including (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride and (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride . The compound has a molecular formula of C7H14ClN and a molecular weight of 147.65 g/mol .
科学的研究の応用
3-Azabicyclo[3.3.0]octane hydrochloride is widely used in scientific research across multiple fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of compounds that act as inhibitors in biological pathways.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of various industrial chemicals and materials.
作用機序
Target of Action
3-Azabicyclo[3.3.0]octane hydrochloride, also known as octahydrocyclopenta[c]pyrrole hydrochloride, is primarily used as a reactant in the synthesis of cannabinoid receptor antagonists . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound interacts with cannabinoid receptors, specifically acting as an antagonist .
Biochemical Pathways
By acting as an antagonist at cannabinoid receptors, 3-Azabicyclo[3.3.0]octane hydrochloride can influence various biochemical pathways. For instance, it can affect the signaling pathway of the endocannabinoid system, leading to changes in pain perception, mood, and other physiological processes .
Result of Action
The primary result of 3-Azabicyclo[3.3.0]octane hydrochloride’s action is the inhibition of cannabinoid receptor activity. This can lead to a decrease in the physiological effects mediated by the endocannabinoid system, such as pain sensation and mood regulation .
Action Environment
The action of 3-Azabicyclo[3.3.0]octane hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Additionally, the presence of other substances in the body can impact the compound’s efficacy, as they may compete for the same receptors or affect the same biochemical pathways .
生化学分析
Biochemical Properties
3-Azabicyclo[3.3.0]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as a reactant in the synthesis of cannabinoid receptor antagonists . It interacts with enzymes involved in the synthesis pathways, potentially affecting the overall reaction kinetics and product formation. Additionally, 3-Azabicyclo[3.3.0]octane hydrochloride may interact with other biomolecules, such as nucleic acids and lipids, altering their structural and functional properties.
Cellular Effects
The effects of 3-Azabicyclo[3.3.0]octane hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, 3-Azabicyclo[3.3.0]octane hydrochloride can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-Azabicyclo[3.3.0]octane hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Additionally, 3-Azabicyclo[3.3.0]octane hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.3.0]octane hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Azabicyclo[3.3.0]octane hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability.
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.3.0]octane hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
3-Azabicyclo[3.3.0]octane hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites . For example, this compound may affect the synthesis and degradation of amino acids, nucleotides, and lipids, leading to changes in cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 3-Azabicyclo[3.3.0]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of 3-Azabicyclo[3.3.0]octane hydrochloride can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.3.0]octane hydrochloride is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Azabicyclo[3.3.0]octane hydrochloride can impact its interactions with other biomolecules and its overall effect on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.0]octane hydrochloride involves the reduction of N-nitroso-3-azabicyclo[3.3.0]octane using zinc powder and hydrochloric acid. This is followed by alkalizing and dissociating with potassium hydroxide or sodium hydroxide, extracting with methylbenzene or dimethylbenzene, acidulating with industrial hydrochloric acid to form salts, reducing pressure, reflowing, and crystallizing .
Industrial Production Methods: The industrial production of 3-Azabicyclo[3.3.0]octane hydrochloride follows similar steps but is optimized for higher yield and cost-effectiveness. The process includes reducing N-nitroso-3-azabicyclo[3.3.0]octane, alkalizing, extracting, acidulating, and crystallizing .
化学反応の分析
Types of Reactions: 3-Azabicyclo[3.3.0]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as zinc powder and hydrochloric acid.
Substitution: Involves reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include substituted pyrimidines and other organic compounds used in various synthetic applications .
類似化合物との比較
- 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
- Benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride
- 2-Azabicyclo[3.2.1]octane
Uniqueness: 3-Azabicyclo[3.3.0]octane hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions and its role in the preparation of pharmaceutical intermediates highlight its importance in both research and industrial applications .
特性
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615931 | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112626-50-3 | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112626-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Azabicyclo[3.3.0]octane hydrochloride in chemical synthesis?
A1: 3-Azabicyclo[3.3.0]octane hydrochloride serves as a valuable precursor for synthesizing diverse organic compounds, including azo-Schiff base ligands. These ligands play a crucial role in coordination chemistry by binding to metal ions and forming complexes with distinct properties. For instance, a study successfully utilized 3-Azabicyclo[3.3.0]octane hydrochloride to synthesize a novel azo-Schiff base ligand, which was subsequently reacted with cobalt (II), copper (II), and nickel (II) acetate salts to form metal coordination compounds []. This highlights the compound's importance in developing new materials with potentially useful applications.
Q2: What are the potential applications of metal complexes derived from 3-Azabicyclo[3.3.0]octane hydrochloride?
A2: Research indicates that metal complexes derived from 3-Azabicyclo[3.3.0]octane hydrochloride demonstrate promise in various fields:
- Catalysis: These complexes exhibit catalytic activity in oxidation reactions involving styrene and cyclohexene []. This property makes them potentially valuable in industrial processes requiring efficient and selective oxidation catalysts.
- Antimicrobial activity: Studies have shown that these complexes possess notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria []. This finding suggests their potential use in developing new antimicrobial agents.
Q3: Are there efficient methods for the industrial production of 3-Azabicyclo[3.3.0]octane hydrochloride?
A3: Yes, research focuses on developing scalable and environmentally friendly production methods for 3-Azabicyclo[3.3.0]octane hydrochloride. One such method involves regulating the acid-base balance of the reaction mixture to isolate the compound in its desired form. This is followed by steam distillation, evaporation, and treatment with hydrochloric acid to obtain the final product [, ]. This optimized process boasts a high yield (95.4%) and high purity (99.3%) of 3-Azabicyclo[3.3.0]octane hydrochloride, highlighting its suitability for large-scale production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)









![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-](/img/structure/B103808.png)


